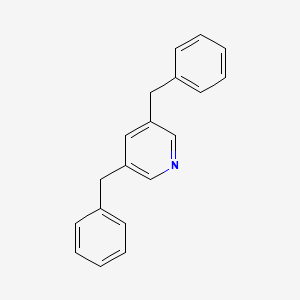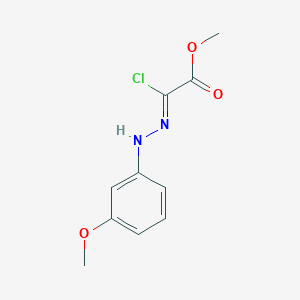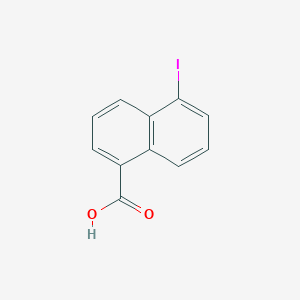
5-Iodonaphthalene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodonaphthalene-1-carboxylic acid is an aromatic carboxylic acid derivative with the molecular formula C11H7IO2. This compound features a naphthalene ring substituted with an iodine atom at the 5-position and a carboxylic acid group at the 1-position. It is primarily used in organic synthesis and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Iodonaphthalene-1-carboxylic acid can be synthesized through various methods, including:
Halogenation of Naphthalene Derivatives: One common method involves the iodination of naphthalene derivatives followed by carboxylation.
Grignard Reagent Method: Another approach involves the use of Grignard reagents.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale halogenation and carboxylation reactions. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Iodonaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can undergo oxidation to form corresponding derivatives or reduction to yield alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts are often employed in coupling reactions.
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, alcohols, and more complex aromatic compounds.
Scientific Research Applications
5-Iodonaphthalene-1-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-iodonaphthalene-1-carboxylic acid involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-Iodonaphthalene-1-carboxylic acid: Similar structure but with the iodine atom at the 3-position.
5-Bromonaphthalene-1-carboxylic acid: Bromine substituted analog.
5-Chloronaphthalene-1-carboxylic acid: Chlorine substituted analog.
Uniqueness
5-Iodonaphthalene-1-carboxylic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. This uniqueness makes it valuable in specific synthetic and research applications where iodine’s properties are advantageous.
Properties
CAS No. |
91059-42-6 |
|---|---|
Molecular Formula |
C11H7IO2 |
Molecular Weight |
298.08 g/mol |
IUPAC Name |
5-iodonaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H7IO2/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1-6H,(H,13,14) |
InChI Key |
XOLAGCSLKROFTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C2I)C(=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[N-[2-[(Z)-Octadec-9-enylamino]ethyl]acetamido]ethyl acetate](/img/structure/B13784618.png)
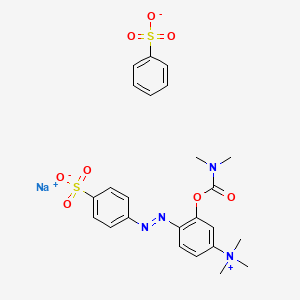

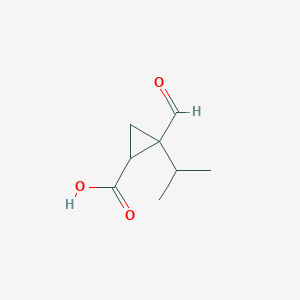
![2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;rhodium(2+)](/img/structure/B13784627.png)
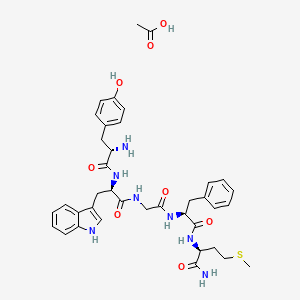
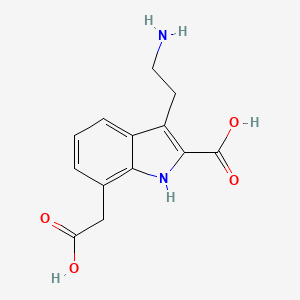
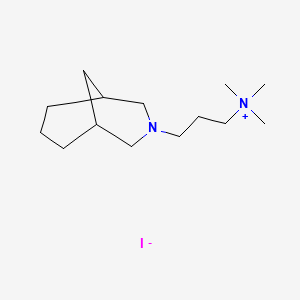

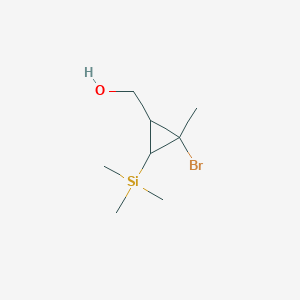
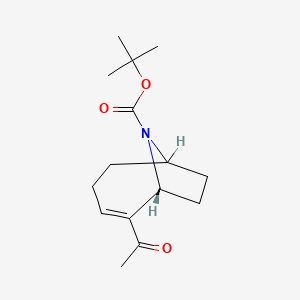
![4H-Imidazo[4,5,1-IJ]quinoline-2(1H)-thione](/img/structure/B13784657.png)
